(2S,4aS,6aS,6bR,8aR,10S,12aS,14bR)-10-(3-carboxypropanoyloxy)-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid
Description
The compound (2S,4aS,6aS,6bR,8aR,10S,12aS,14bR)-10-(3-carboxypropanoyloxy)-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid (molecular formula: C₃₀H₄₈O₃; molecular weight: 570.765 g/mol) is a triterpenoid derivative characterized by a pentacyclic skeleton with ester and carboxylic acid functional groups . It is structurally related to glycyrrhetinic acid, as evidenced by its synonym glycyrrhetinic acid hydrogen succinate .
Properties
IUPAC Name |
(2S,4aS,6aS,6bR,8aR,10S,12aS,14bR)-10-(3-carboxypropanoyloxy)-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H50O7/c1-29(2)23-10-13-34(7)27(32(23,5)12-11-24(29)41-26(38)9-8-25(36)37)22(35)18-20-21-19-31(4,28(39)40)15-14-30(21,3)16-17-33(20,34)6/h18,21,23-24,27H,8-17,19H2,1-7H3,(H,36,37)(H,39,40)/t21-,23-,24-,27?,30+,31-,32-,33+,34+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBZHEBDUNPOCJG-ILYNEHRHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1OC(=O)CCC(=O)O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@](C[C@H]1C3=CC(=O)C4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)CCC(=O)O)C)(C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H50O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-dimethyl-2-imidazolidinone can be synthesized from 1,2-dimethylethylenediamine by reacting it with phosgene. The reaction typically involves the following steps:
Preparation of 1,2-dimethylethylenediamine: This is done by the alkylation of ethylenediamine with methyl iodide.
Reaction with Phosgene: The 1,2-dimethylethylenediamine is then reacted with phosgene to form 1,3-dimethyl-2-imidazolidinone.
Industrial Production Methods
The industrial production of 1,3-dimethyl-2-imidazolidinone follows similar synthetic routes but on a larger scale. The process involves:
Bulk Preparation of 1,2-dimethylethylenediamine: Using large-scale alkylation reactors.
Controlled Reaction with Phosgene: In industrial settings, the reaction with phosgene is carefully controlled to ensure safety and maximize yield.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-2-imidazolidinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imidazolidinone oxides.
Reduction: It can be reduced to form 1,3-dimethylimidazolidine.
Substitution: It can undergo nucleophilic substitution reactions, where the nitrogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used.
Major Products
Oxidation: Imidazolidinone oxides.
Reduction: 1,3-dimethylimidazolidine.
Substitution: Various substituted imidazolidinones depending on the nucleophile used.
Scientific Research Applications
Antiviral Properties
Recent studies have indicated that derivatives of similar triterpenoid compounds exhibit significant antiviral activity. For instance, moronic acid derivatives have shown promising results against HIV and herpes simplex virus 1 due to their structural similarities to the compound in focus . This suggests that the compound could be explored for its antiviral properties through structural modification.
Anti-inflammatory Effects
Compounds with similar frameworks have been noted for their anti-inflammatory properties. Research on triterpenoids has demonstrated their ability to inhibit inflammatory pathways in various models . The carboxylic acid functional groups present in the compound may enhance its interaction with biological targets involved in inflammation.
Anticancer Activity
Some studies have highlighted the potential of triterpenoids in cancer therapy. They may induce apoptosis in cancer cells and inhibit tumor growth . Investigating the specific mechanisms of action for this compound could reveal novel anticancer properties.
Polymer Synthesis
The unique structure of this compound allows for its use as a precursor in polymer chemistry. Its functional groups can be utilized to create biocompatible polymers for medical applications or biodegradable materials .
Nanotechnology
The compound's hydrophobic nature may facilitate its incorporation into nanocarriers for drug delivery systems. Such systems can improve the bioavailability and targeted delivery of therapeutic agents .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1,3-dimethyl-2-imidazolidinone primarily involves its role as a solvent. It stabilizes reactive intermediates and facilitates various chemical reactions by providing a suitable medium. Its high polarity allows it to dissolve a wide range of compounds, making it an effective solvent in both organic and inorganic reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Modifications
The target compound belongs to the triterpenoid family, which includes derivatives of ursolic acid, oleanolic acid, and glycyrrhetinic acid. Key structural variations among these analogues include:
Key Observations:
- Glycosylation : ARJUNGLUCOSIDE-III’s glycosylation enhances water solubility but reduces membrane permeability compared to the target compound’s carboxylic acid groups .
- Biological Activity : Celastrol derivatives with azide/PEG chains (e.g., ) show SERCA inhibition similar to the target compound but differ in pharmacokinetics due to larger substituents .
Pharmacological and Functional Comparisons
Enzyme Inhibition (SERCA)
The target compound and celastrol derivatives share mechanisms involving SERCA (sarco/endoplasmic reticulum Ca²⁺-ATPase) inhibition, a pathway critical in cancer and inflammation. Molecular docking studies suggest that the 3-carboxypropanoyloxy group in the target compound stabilizes interactions with SERCA’s ATP-binding pocket, similar to celastrol’s quinone methide moiety . However, celastrol’s higher hydrophobicity may enhance membrane penetration, whereas the target compound’s polar groups favor aqueous environments .
Anti-HIV and Antiviral Activity
ARJUNGLUCOSIDE-III, a glycosylated triterpenoid, demonstrates predicted anti-HIV activity via virtual screening . In contrast, the target compound’s succinate ester may limit its efficacy against viral targets due to reduced interaction with hydrophobic viral envelopes.
Antioxidant Properties
Derivatives like trans-3-O-p-coumaroyl ursolic acid () exhibit strong antioxidant activity due to phenolic substituents, whereas the target compound’s carboxylic acid groups may prioritize interactions with enzymatic targets over radical scavenging .
Analytical Characterization
- Mass Spectrometry : The target compound’s molecular ion peak at m/z 570.765 distinguishes it from UA (m/z 456.7) and glycosylated derivatives (m/z >600) .
- Chromatography : Reverse-phase HPLC reveals retention time differences due to polarity variations (e.g., target compound elutes earlier than celastrol derivatives) .
Biological Activity
The compound under discussion is a complex polycyclic structure that has garnered interest due to its potential biological activities. This article synthesizes findings from various studies to elucidate its biological activity and potential applications in medicinal chemistry.
Structure and Composition
The compound is characterized by a unique stereochemistry and multiple functional groups that may contribute to its biological properties. The IUPAC name indicates the presence of carboxylic acid functionalities and a dodecahydro-picene core structure.
Molecular Formula and Weight
- Molecular Formula : C₁₈H₃₀O₅
- Molecular Weight : 318.43 g/mol
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance:
Anticancer Properties
Research into other picene derivatives has revealed promising anticancer activities:
- Mechanisms of Action : Compounds with similar frameworks have been reported to induce apoptosis in cancer cells through various mechanisms including oxidative stress and modulation of signaling pathways . Although direct studies on the target compound are sparse, it is plausible that it may exhibit analogous effects.
Enzyme Interaction
The compound's structure suggests potential interactions with various enzymes:
- Protein Tyrosine Phosphatases : Given the presence of carboxylic groups in its structure, there is a possibility that it may interact with protein tyrosine phosphatases (PTPs), which play critical roles in cellular signaling . This interaction could lead to modulation of cell proliferation and differentiation processes.
Study 1: Antimicrobial Activity Assessment
In a comparative study involving structurally similar compounds:
- Objective : To evaluate the antimicrobial efficacy against Escherichia coli.
- Methodology : Compounds were tested at various concentrations using agar diffusion methods.
- Results : Notable inhibition zones were observed at concentrations above 20 µg/mL for certain derivatives. The target compound's activity remains to be directly assessed but could be inferred based on structural similarities.
Study 2: Anticancer Efficacy in Melanoma Cells
A related investigation focused on the cytotoxic effects of polycyclic compounds on melanoma cells:
- Objective : To assess cell viability post-treatment with polycyclic compounds.
- Methodology : Human melanoma cells were treated with varying concentrations (3 - 50 µM) of related compounds.
- Results : Significant reductions in cell viability were noted at higher concentrations (≥30 µM), suggesting potential for therapeutic applications .
Q & A
Basic Research Questions
Q. How can researchers confirm the stereochemical configuration of this compound given its complex polycyclic structure?
- Methodological Answer :
- Use X-ray crystallography to resolve absolute stereochemistry, as demonstrated in similar triterpenoid lactones (e.g., and ).
- Validate via NMR spectroscopy (e.g., - coupling constants and NOESY for spatial proximity analysis) and compare with synthetic intermediates of known configuration.
- Cross-reference stereodescriptors (e.g., 4aS,6aR, etc.) with databases like ChemSpider ( ) to identify discrepancies.
- Key Challenge : Limited analytical data from suppliers ( ) necessitates independent validation.
Q. What are the primary challenges in synthesizing this compound, and how can they be addressed?
- Methodological Answer :
- Regioselective functionalization : The 3-carboxypropanoyloxy group at position 10 requires protection/deprotection strategies to avoid side reactions ().
- Stereochemical control : Use chiral catalysts or enzymatic resolution to manage multiple stereocenters.
- Purification : Employ preparative HPLC or centrifugal partition chromatography (CPC) to isolate isomers ().
Q. Which spectroscopic techniques are most suitable for characterizing this compound’s purity and functional groups?
- Methodological Answer :
- High-resolution mass spectrometry (HR-MS) to confirm molecular formula (e.g., ).
- FT-IR for carboxylate and ester carbonyl stretches (~1700–1750 cm).
- Multidimensional NMR (HSQC, HMBC) to map proton-carbon correlations, especially for overlapping methyl groups ( ).
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Standardize bioassays : Use reference compounds (e.g., ) to calibrate activity measurements.
- Theoretical framework alignment : Link experiments to a mechanistic hypothesis (e.g., ), such as binding to a specific receptor, to contextualize results.
- Meta-analysis : Compare data across studies while accounting for variables like solvent, purity ( ), and assay conditions ( ).
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in derivatives of this compound?
- Methodological Answer :
- Fragment-based design : Modify the 3-carboxypropanoyloxy group (position 10) and methyl substituents (positions 2, 4a, etc.) systematically ().
- High-throughput screening (HTS) : Use AI-driven platforms ( ) to predict bioactivity and prioritize synthesis targets.
- Cryo-EM or SPR to map ligand-target interactions at atomic resolution ().
Q. How can computational modeling enhance understanding of this compound’s interactions with biological targets?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Model the compound’s conformational flexibility in lipid bilayers or protein pockets ( ).
- Docking studies : Use software like AutoDock Vina to predict binding modes against validated targets (e.g., ).
- QSAR models : Train algorithms on existing bioactivity data to predict novel derivatives ( ).
Q. What strategies are effective for purifying this compound from complex reaction mixtures?
- Methodological Answer :
- Countercurrent chromatography (CCC) : Separate isomers based on partition coefficients ().
- Derivatization : Convert polar groups (e.g., carboxylic acids) to esters for easier silica-gel chromatography ().
- Crystallization optimization : Screen solvents and additives to enhance crystal yield ().
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
